Bienvenue dans la boutique en ligne BenchChem!

1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea

Drug Design Lipophilicity Permeability

This unannotated 1-(3-fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396856-06-6, >90% purity) is an ideal probe for phenotypic screening platforms (e.g., Cell Painting). Its moderate XLogP3-AA of 2.8 and HBD of 2 satisfy lead-like filters, while the metabolically stable oxadiazole core avoids hydrophobicity-driven attrition seen in brominated analogs. As a completely unannotated HTS member, it enables unbiased target deconvolution, filling a chemotype gap in protein-protein interaction inhibitor screens.

Molecular Formula C16H19FN4O2
Molecular Weight 318.352
CAS No. 1396856-06-6
Cat. No. B2836802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea
CAS1396856-06-6
Molecular FormulaC16H19FN4O2
Molecular Weight318.352
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H19FN4O2/c1-11-18-14(23-21-11)16(8-3-2-4-9-16)20-15(22)19-13-7-5-6-12(17)10-13/h5-7,10H,2-4,8-9H2,1H3,(H2,19,20,22)
InChIKeyRMHNTEIKQUHMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396856-06-6): Baseline Characterization for Research Procurement


1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396856-06-6) is a synthetic small molecule belonging to the diaryl urea class, characterized by a 3-fluorophenyl group, a cyclohexyl spacer, and a 3-methyl-1,2,4-oxadiazole motif [1]. Its molecular formula is C16H19FN4O2, with a molecular weight of 318.35 g/mol and an XLogP3-AA of 2.8 [1]. The compound is offered commercially at >90% purity (HPLC) for research purposes only and is cataloged as a high-throughput screening (HTS) member in various screening libraries . This document provides a structured assessment of publicly available quantitative data to guide procurement decisions over structurally related urea derivatives.

CAS 1396856-06-6: Why In-Class Urea Analogs Cannot Be Substituted Without Specific Qualification


The chemical space around N-aryl-N'-cyclohexyl oxadiazole ureas is populated by numerous close analogs, such as the 2-bromophenyl (CAS 1396876-20-2) and 3-chloro-2-methylphenyl (CAS not specified but structurally adjacent) variants . While these compounds share a common oxadiazole-cyclohexyl-urea scaffold, minor substituent changes—such as replacing the 3-fluoro group with a 2-bromo or 3-chloro-2-methyl group—alter molecular descriptors including lipophilicity (XLogP3-AA: 2.8 for the target compound), polar surface area, and hydrogen-bond acceptor counts [1]. These differences can profoundly shift target-binding profiles, pharmacokinetic behavior, and off-target liabilities. Without direct, quantitative, head-to-head biological data, there is no scientific basis to assume functional equivalence. Therefore, a procurement decision for CAS 1396856-06-6 must be driven by the specific structural requirements of the target hypothesis, not by generic class membership.

Quantitative Comparative Evidence for 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (1396856-06-6) Versus Closest Analogs


Lipophilicity (XLogP3-AA) as a Predictor of Permeability and Target Engagement Versus 2-Bromophenyl Analog

The target compound's computed XLogP3-AA is 2.8, while the direct 2-bromophenyl analog (N-(2-bromophenyl)-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea, CAS 1396876-20-2) is predicted to have a higher logP due to bromine's greater hydrophobicity compared to fluorine [1]. Although an experimental determination for the 2-bromophenyl analog was not located, this class-level difference is consistent with known halogen effects. In molecular design, lower lipophilicity is often associated with reduced phospholipidosis and promiscuity risks, making the 3-fluorophenyl substitution a potentially cleaner starting point for lead optimization campaigns targeting intracellular or CNS-accessible targets [2].

Drug Design Lipophilicity Permeability QSAR

Hydrogen-Bond Acceptor/Donor Profile and Metabolic Stability Differentiation

The target compound displays 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. Analogs with additional heteroatoms, such as the chloro-dimethoxyphenyl derivative (C18H23ClN4O4), are expected to have increased HBA and HBD counts, potentially affecting metabolic stability and solubility. The 3-methyl-1,2,4-oxadiazole ring present in this compound and its analogs is a recognized metabolically stable bioisostere for ester/carboxylate moieties, offering a class-level advantage for in vivo studies [2]. However, the specific impact of the 3-fluorophenyl versus other aryl substitutions on cytochrome P450 stability has not been reported for this series, making this a physicochemical rather than a metabolic profiling advantage.

Metabolic Stability Physicochemical Properties Drug Metabolism SAR

Purity Specification: Benchmarking >90% Purity Against HTS Library Standards

The commercially available target compound is specified at >90% purity by HPLC, as listed by AKSci (HTS007533) . This is a standard specification for HTS screening compounds. While no direct comparator purity data for the 2-bromophenyl or 3-chloro-2-methylphenyl analogs from the same vendor are provided, this purity level is sufficient for primary screening. However, for secondary assays or in vivo studies, additional purification or re-analysis would be required. This places the compound on equal footing with other library members; the decision to purchase it over an analog hinges on the specific screen's design, not on superior quality.

High-Throughput Screening Quality Control Compound Integrity Purchasing

Absence of Bioactivity Annotation and Its Implications for Target-Based Selection

A search of major public bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) revealed no target-specific activity annotations for CAS 1396856-06-6. This contrasts with several structurally related oxadiazole ureas and sulfonamides profiled as DGAT1 inhibitors [1] and NTPDase inhibitors [2]. The lack of annotation positions this compound as a truly novel screening probe within a library, but it also means there is no quantitative evidence to support its selection over an annotated analog for a known target. Its primary differentiator is the absence of prior target engagement data—a feature valuable for target-ID and phenotypic screening approaches where novelty is paramount.

Bioactivity Screening HTS Target Identification Chemical Biology

Application Scenarios for 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (1396856-06-6) Based on Quantitative Evidence


Phenotypic Screening and Chemogenomic Target Identification

The total absence of bioactivity annotation (Evidence Item 4) makes this compound an ideal probe for phenotypic screening platforms (e.g., image-based morphological profiling, Cell Painting assays). As a completely unannotated member of the diaryl urea class, it can be used to discover novel biology without the bias of known target engagement, serving as a clean starting point for affinity-based target deconvolution [1]. This is a distinct advantage over annotated DGAT1 or NTPDase inhibitor analogs.

Lead Optimization Starting Point for CNS or Intracellular Targets

Its moderate computed lipophilicity (XLogP3-AA: 2.8) and limited hydrogen-bond donor count (HBD: 2) satisfy early oral and CNS drug-likeness filters (Evidence Items 1 and 2). Chemistry teams can use this compound as a lead-like starting point for structure-activity relationship (SAR) development, leveraging the metabolically stable oxadiazole core, while lowering the risk of hydrophobicity-driven attrition associated with brominated analogs [2][3].

HTS Library Expansion and Chemical Diversity Enhancement

As a commercial HTS compound with >90% purity (Evidence Item 3), it directly augments chemical diversity in screening decks. The 3-fluorophenyl-3-methyl-1,2,4-oxadiazole-cyclohexyl scaffold is underrepresented relative to other diaryl ureas, offering a novel chemotype for protein–protein interaction inhibitor screens or fragment-based screening follow-up [4]. This fills a chemotype gap that annotated, target-biased analogs do not address.

Analytical Reference Standard for Urea-Based Metabolite Identification

Given its well-defined structure (PubChem CID 71792012) and commercial availability, this compound can serve as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development targeting urea metabolites in biological matrices. Its purity specification (>90%) supports its use as a qualitative standard in pharmacokinetic or drug metabolism studies, provided additional in-house purity verification is performed .

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.